molecular formula C22H18N2O2 B14374721 1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one CAS No. 89838-75-5

1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B14374721
CAS No.: 89838-75-5
M. Wt: 342.4 g/mol
InChI Key: JFXQZEHGXATMPG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one is an organic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group and two phenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of benzil, 4-methoxyaniline, and ammonium acetate. The reaction is carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The mixture is heated to facilitate the formation of the imidazole ring, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

89838-75-5

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-one

InChI

InChI=1S/C22H18N2O2/c1-26-19-14-12-18(13-15-19)24-21(17-10-6-3-7-11-17)20(23-22(24)25)16-8-4-2-5-9-16/h2-15H,1H3,(H,23,25)

InChI Key

JFXQZEHGXATMPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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